molecular formula C15H17ClO3 B1403223 Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate CAS No. 1350761-59-9

Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate

Cat. No.: B1403223
CAS No.: 1350761-59-9
M. Wt: 280.74 g/mol
InChI Key: RLRRZBSDTKQTDX-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a chroman ring fused with a cyclopropane ring in this compound makes it particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the chroman ring, followed by the introduction of the cyclopropane moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the spiro linkage. For example, the use of palladium-catalyzed reactions can be crucial in forming the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more efficient production. Additionally, the use of automated systems can help in monitoring the reaction progress and making necessary adjustments in real-time.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.

    Reduction: This reaction can remove certain functional groups or reduce double bonds within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various halogenated or alkylated compounds.

Scientific Research Applications

Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate the biological activity of spiro compounds and their potential as therapeutic agents.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde
  • 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylic acid

Uniqueness

Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate is unique due to its specific combination of functional groups and spiro structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to its analogs.

Properties

IUPAC Name

methyl 8-chloro-2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c1-14(2)8-15(4-5-15)10-6-9(13(17)18-3)7-11(16)12(10)19-14/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRRZBSDTKQTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC2)C3=C(O1)C(=CC(=C3)C(=O)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601109144
Record name Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 8-chloro-2,3-dihydro-2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350761-59-9
Record name Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 8-chloro-2,3-dihydro-2,2-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 8-chloro-2,3-dihydro-2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
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Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
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Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
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Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
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Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
Reactant of Route 6
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate

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